Regioisomeric Identity: The Critical 3,4-Substitution Pattern on a Single Phenyl Ring
The defining characteristic of the target compound is its unique 3-bromo-4-vinyl substitution pattern on one phenyl ring of the biphenyl system. This is a distinct regioisomer from the widely studied 4-bromo-4'-vinylbiphenyl (CAS 4130-13-6) [1]. In 4-bromo-4'-vinylbiphenyl, the functional groups are on separate rings, whereas in 3-Bromo-4-vinyl-1,1'-biphenyl, they are ortho to each other on the same ring. This spatial arrangement is not trivial; it fundamentally alters the compound's reactivity profile. For instance, 3-Bromo-4-vinyl-1,1'-biphenyl is noted as a key precursor for synthesizing ABB’-type monomers like N-(3-bromo-4-vinylphenyl)-4-methoxy-N-(4-vinylphenyl)aniline for hyperbranched polymer architectures, a synthetic pathway inaccessible with the 4,4'-isomer [2].
| Evidence Dimension | Substitution Pattern (Regioisomerism) |
|---|---|
| Target Compound Data | Bromine at position 3; Vinyl at position 4 on the same phenyl ring |
| Comparator Or Baseline | 4-Bromo-4'-vinylbiphenyl (Bromine at position 4'; Vinyl at position 4 on different rings) |
| Quantified Difference | Qualitative difference in constitutional isomerism; leads to different products upon functionalization. |
| Conditions | Structural analysis based on IUPAC nomenclature and CAS registry. |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for target-oriented synthesis; the wrong isomer leads to a structurally different final product, invalidating the entire synthetic route and downstream application.
- [1] Molaid. 4-bromo-4'-vinylbiphenyl (CAS 4130-13-6). Retrieved from https://www.molaid.com/4130-13-6 View Source
- [2] Fukuzaki, E., et al. (2002). Synthesis of Hyperbranched Poly(1,2-phenylenevinylene)s 4-Substituted with Aminium Radicals and their Spin Alignment(S=7/2). Polymer Preprints, Japan, 51, 1343. View Source
